Cas no 444898-84-4 (8-fluoroisoquinolin-1-ol)

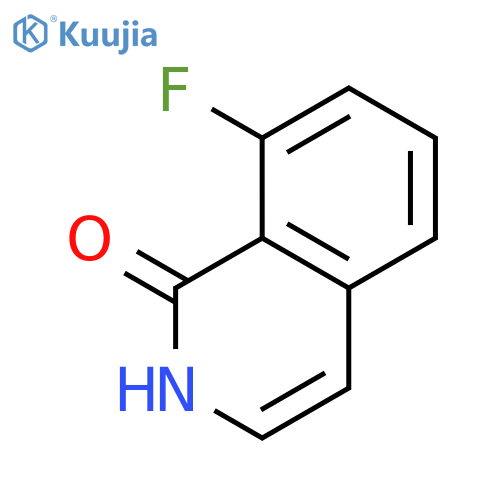

8-fluoroisoquinolin-1-ol structure

商品名:8-fluoroisoquinolin-1-ol

8-fluoroisoquinolin-1-ol 化学的及び物理的性質

名前と識別子

-

- 1(2H)-Isoquinolinone, 8-fluoro-

- 8-fluoro-2H-isoquinolin-1-one

- 8-fluoroisoquinolin-1-ol

- SCHEMBL6798992

- AS-39985

- 8-fluoro-1(2H)-isoquinolinone

- EN300-397613

- AKOS022530730

- DB-267141

- 8-fluoro-1,2-dihydroisoquinolin-1-one

- 1(2H)-Isoquinolinone,8-fluoro-(9CI)

- AB89665

- MFCD21876055

- CS-0210712

- F17625

- 8-Fluoroisoquinolin-1(2H)-one

- 444898-84-4

-

- MDL: MFCD16987827

- インチ: InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12)

- InChIKey: HPZLBFWUSRABGH-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=C1)F)C(=NC=C2)O

計算された属性

- せいみつぶんしりょう: 163.043341977g/mol

- どういたいしつりょう: 163.043341977g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

8-fluoroisoquinolin-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-397613-0.1g |

8-fluoro-1,2-dihydroisoquinolin-1-one |

444898-84-4 | 95% | 0.1g |

$285.0 | 2023-03-02 | |

| Ambeed | A203443-1g |

8-Fluoroisoquinolin-1(2H)-one |

444898-84-4 | 95% | 1g |

$350.0 | 2025-02-25 | |

| Enamine | EN300-397613-10.0g |

8-fluoro-1,2-dihydroisoquinolin-1-one |

444898-84-4 | 95% | 10.0g |

$6643.0 | 2023-03-02 | |

| Chemenu | CM223023-250mg |

8-Fluoroisoquinolin-1(2H)-one |

444898-84-4 | 95%+ | 250mg |

$*** | 2023-05-30 | |

| Chemenu | CM223023-5g |

8-Fluoroisoquinolin-1(2H)-one |

444898-84-4 | 95% | 5g |

$1061 | 2021-08-04 | |

| Alichem | A189007709-5g |

8-Fluoroisoquinolin-1(2H)-one |

444898-84-4 | 95% | 5g |

$1608.00 | 2023-09-01 | |

| Advanced ChemBlocks | M15808-1G |

1(2H)-Isoquinolinone,8-fluoro-(9CI) |

444898-84-4 | 97% | 1G |

$1,035 | 2023-09-15 | |

| Enamine | EN300-397613-1.0g |

8-fluoro-1,2-dihydroisoquinolin-1-one |

444898-84-4 | 95% | 1g |

$0.0 | 2023-06-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2323-1G |

8-fluoroisoquinolin-1-ol |

444898-84-4 | 95% | 1g |

¥ 4,158.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2323-10G |

8-fluoroisoquinolin-1-ol |

444898-84-4 | 95% | 10g |

¥ 20,790.00 | 2023-04-13 |

8-fluoroisoquinolin-1-ol 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

444898-84-4 (8-fluoroisoquinolin-1-ol) 関連製品

- 214045-85-9(6-fluoroisoquinolin-1-ol)

- 410086-27-0(7-fluoroisoquinolin-1-ol)

- 410086-25-8(5-fluoro-1,2-dihydroisoquinolin-1-one)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:444898-84-4)8-fluoroisoquinolin-1-ol

清らかである:99%

はかる:1g

価格 ($):382.0